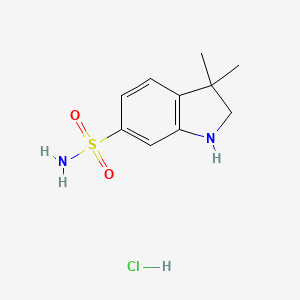![molecular formula C8H12N2O5 B13500593 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid](/img/structure/B13500593.png)
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid is a synthetic organic compound with the molecular formula C6H9NO4 It is known for its unique structure, which includes an allyloxycarbonyl group and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid typically involves the reaction of glycine with allyl chloroformate to form N-allyloxycarbonylglycine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity. The final product is typically purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the allyloxycarbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-allyloxycarbonylglycine: Similar structure but lacks the additional acetamido group.
2-(prop-2-yn-1-yloxy)acetic acid: Contains a propynyl group instead of an allyloxy group.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine: A lysine derivative with a similar protecting group
Uniqueness
2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid is unique due to its combination of an allyloxycarbonyl group and an aminoacetic acid moiety, which provides distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H12N2O5 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H12N2O5/c1-2-3-15-8(14)10-4-6(11)9-5-7(12)13/h2H,1,3-5H2,(H,9,11)(H,10,14)(H,12,13) |
Clé InChI |
GHHFEUXEGKFJAW-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


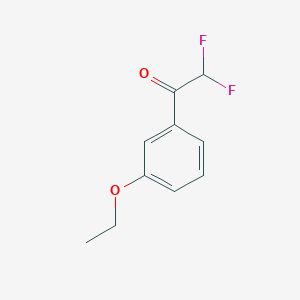
![N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13500519.png)
![Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate](/img/structure/B13500523.png)

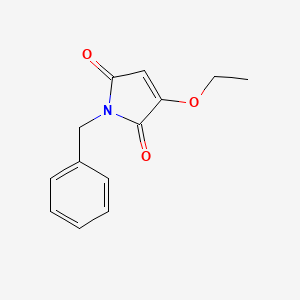
![[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol](/img/structure/B13500542.png)

![[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, Mixture of diastereomers](/img/structure/B13500560.png)
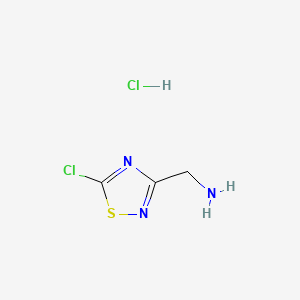
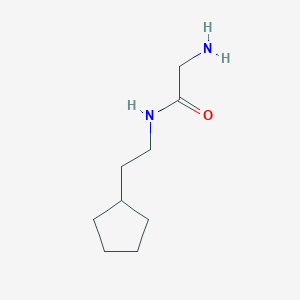
![3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13500589.png)
![6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B13500615.png)
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
